5-Bromothiophene-2-carboxaldehyde oxime
Description
Contextualization within Halogenated Thiophene (B33073) Derivatives
Thiophene and its derivatives are a significant class of heterocyclic compounds that feature prominently in medicinal chemistry and materials science. rsc.orgderpharmachemica.com The introduction of a halogen atom, such as bromine, onto the thiophene ring creates a "halogenated thiophene derivative," a subclass of compounds with enhanced utility. Halogenation significantly impacts the electronic properties of the thiophene ring and provides a reactive "handle" for further chemical modifications. nih.govchemicalbook.com
The bromine atom in compounds like 5-Bromothiophene-2-carboxaldehyde oxime acts as a key functional group for synthetic transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netnih.govresearchgate.net This allows for the regioselective formation of carbon-carbon bonds, enabling the attachment of various aryl or heterocyclic groups to the thiophene core. researchgate.netnih.gov This versatility is crucial in drug discovery and the development of organic electronic materials, where the precise tuning of a molecule's structure is essential for its function. nih.govmdpi.com The presence of the bromine atom, therefore, positions this compound as a valuable and reactive member of the halogenated thiophene family.
Strategic Importance as a Versatile Organic Building Block
The strategic value of this compound in organic synthesis stems from the presence of two distinct reactive sites: the bromo substituent and the oxime group. This dual functionality allows for a wide range of chemical transformations, making it a versatile precursor for more complex molecular architectures.
The bromine atom, as previously mentioned, is a prime site for introducing molecular diversity through cross-coupling reactions. researchgate.net This enables the synthesis of a library of 5-arylthiophene derivatives, which have shown applications as spasmolytic agents and have potential in other therapeutic areas. researchgate.netnih.gov
Simultaneously, the oxime functional group (-CH=N-OH) offers its own set of synthetic possibilities. smolecule.com Oximes are known to participate in various organic reactions, including:
Reduction: The oxime group can be reduced to form primary amines, which are themselves important functional groups in many biologically active molecules.
Oxidation: Oxidation of the oxime can yield nitrile oxides, which are reactive intermediates used in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings.
Rearrangements and Cyclizations: The oxime group can undergo reactions like the Beckmann rearrangement or participate in cyclization reactions to create novel heterocyclic systems. smolecule.com
This multifunctionality allows chemists to selectively modify different parts of the molecule in a stepwise fashion, providing a strategic advantage in the total synthesis of complex target compounds. smolecule.com
Overview of Current Research Directions and Applications
Current research involving this compound and related halogenated thiophenes is broadly focused on two major areas: medicinal chemistry and materials science.
In medicinal chemistry , the thiophene nucleus is recognized as a privileged scaffold, present in numerous FDA-approved drugs. nih.govnih.gov Thiophene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govfrontiersin.orgresearchgate.net The ability to functionalize this compound at both the bromine and oxime positions makes it an attractive starting material for generating novel compounds to be screened for therapeutic potential. smolecule.com Research has explored its potential use in developing new anti-inflammatory and anti-tumor agents. For instance, derivatives synthesized from its precursor, 5-bromothiophene-2-carbaldehyde (B154028), have been investigated for their biological activities. medchemexpress.comchemicalbook.com
In materials science , thiophene-based molecules are fundamental components of organic electronics. bohrium.comresearchgate.net Their excellent electronic and optical properties make them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and conductive polymers. mdpi.comchemimpex.combeilstein-journals.org The synthesis of regioregular polythiophenes has led to materials with greatly improved electronic and photonic properties. rsc.org The versatility of this compound allows for its incorporation into larger conjugated systems and polymers, where the electronic properties can be fine-tuned through synthetic modification. bohrium.comrsc.org This makes it a relevant building block in the ongoing development of novel materials for advanced electronic and optoelectronic devices. bohrium.comchemimpex.com
Structure
3D Structure
Properties
CAS No. |
2160-63-6 |
|---|---|
Molecular Formula |
C5H4BrNOS |
Molecular Weight |
206.06 g/mol |
IUPAC Name |
(NZ)-N-[(5-bromothiophen-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4BrNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H/b7-3- |
InChI Key |
URLSTLFAZRSULI-CLTKARDFSA-N |
SMILES |
C1=C(SC(=C1)Br)C=NO |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=N\O |
Canonical SMILES |
C1=C(SC(=C1)Br)C=NO |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromothiophene 2 Carboxaldehyde Oxime
Multi-Step Synthetic Pathways from Thiophene (B33073) Precursors
The most common and academically utilized pathway for synthesizing 5-Bromothiophene-2-carboxaldehyde oxime starts with the thiophene molecule and proceeds through a sequence of three key chemical transformations.
The initial step is the regioselective bromination of the thiophene ring to produce 2-Bromothiophene. Thiophene is an electron-rich aromatic compound, making it highly reactive towards electrophilic substitution like halogenation. ingentaconnect.comiust.ac.ir The rate of halogenation for thiophene is significantly faster than that of benzene, necessitating carefully controlled conditions to achieve mono-substitution, primarily at the C2 position. iust.ac.ir
Several methods have been developed for this purpose. A highly efficient and selective method involves using N-bromosuccinimide (NBS) as the brominating agent in a solvent such as glacial acetic acid. tandfonline.com This approach is known for its rapid reaction times (typically 5-30 minutes) and high regioselectivity for the 2-position (>99%), with yields often ranging from 85-98%. tandfonline.com
Alternative procedures include the use of bromine in 48% hydrobromic acid, which also provides high yields of 2-Bromothiophene. thieme-connect.com The choice of method often depends on the desired scale, available reagents, and environmental considerations, as some older methods utilize solvents like carbon tetrachloride. ingentaconnect.com
| Reagent/Solvent | Yield | Key Features |
| NBS / Acetic Acid | 85-98% | High selectivity for 2-position, rapid reaction. tandfonline.com |
| Bromine / 48% HBr | High | Convenient and high-yielding procedure. thieme-connect.com |
| Bromine / CCl4 | ~55% | Classic method, may produce 2,5-dibromo-thiophene as a byproduct. ingentaconnect.com |
The second step involves the introduction of a formyl group (-CHO) at the 5-position of the 2-Bromothiophene ring. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation. wikipedia.org This reaction employs a formylating agent generated from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) under anhydrous conditions. iust.ac.ir This process typically results in good yields, with reports indicating an 82% yield for the conversion of 2-Bromothiophene to 5-Bromothiophene-2-carboxaldehyde.
Another established method is the Friedel-Crafts acylation. However, care must be taken as strong Lewis acids like aluminum chloride can cause the thiophene ring to polymerize, leading to the formation of tars. iust.ac.ir Using a milder Lewis acid, such as tin tetrachloride (SnCl4), can circumvent this issue and provide good yields. iust.ac.ir
| Reaction | Reagents | Yield | Notes |
| Vilsmeier-Haack | POCl₃, DMF | 82% | Common and effective method for this transformation. |
| Friedel-Crafts | RCOCl, SnCl₄ | Good | Milder Lewis acid avoids polymerization of the thiophene ring. iust.ac.ir |
The final step in the sequence is the conversion of the aldehyde functional group of 5-Bromothiophene-2-carboxaldehyde into an oxime. This is a condensation reaction with hydroxylamine (B1172632). The aldehyde is typically reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base to neutralize the liberated HCl.
The reaction can be carried out in a solvent system such as an ethanol-water mixture. Under optimized conditions, heating the mixture at 70°C can lead to a conversion rate of over 90% within two hours. The product, this compound, exists as a mixture of E/Z isomers (syn/anti conformers).
| Reactants | Solvent/Conditions | Conversion/Yield |
| 5-Bromothiophene-2-carboxaldehyde, NH₂OH·HCl | Ethanol-water, 70°C, 2 hours | >90% conversion |
| Aldehyde, NH₂OH·HCl, Pyridine | Not specified | Standard condensation method. |
Optimization of Reaction Conditions and Yields for Academic Scale Synthesis
Bromination: The selectivity of thiophene bromination is sensitive to reaction temperature. When using NBS in acetic acid, maintaining the initial reaction at room temperature is important, as temperatures above 60°C can increase the formation of the 2,5-dibromination byproduct. tandfonline.com The concentration of the thiophene substrate can also affect the reaction rate. tandfonline.com
Formylation: The primary challenge in the Vilsmeier-Haack formylation is the handling of corrosive and moisture-sensitive reagents like POCl₃. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture from interfering with the reagents.
Oximation: For the final oximation step, purification can be a key optimization point. The crude product may require purification to remove byproducts. Column chromatography using a silica (B1680970) gel stationary phase with an ethyl acetate/hexane mobile phase is effective for removing impurities. For higher purity, especially for subsequent applications, recrystallization from a solvent like ethanol (B145695) can be employed. More modern, solvent-free mechanochemical methods, which involve milling the aldehyde with hydroxylamine hydrochloride and a base, have also been shown to produce high yields (up to 95%) in short reaction times and offer a safer, more environmentally friendly alternative to solution-based methods. mdpi.com
Scalability Considerations for Research Quantities
When scaling up the synthesis from milligrams to grams for research purposes, several factors must be considered.
Exothermic Reactions: The bromination of thiophene is a highly exothermic reaction. tandfonline.com During scale-up, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent the formation of undesired byproducts. Using an ice bath and controlling the rate of reagent addition are common laboratory practices.
Purification: Purification of larger quantities of intermediates and the final product can become more challenging. Column chromatography, while effective at a small scale, can be cumbersome for multi-gram quantities. Recrystallization becomes a more practical purification technique at this scale.
Continuous Flow Technology: For producing larger research quantities and to improve batch-to-batch consistency, continuous flow reactors offer a significant advantage. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time. The use of microreactors, for instance, has been demonstrated for the bromination of thiophene, reducing reaction times from hours to less than a second while improving yield and selectivity compared to batch processing. ingentaconnect.com This approach is particularly beneficial for managing highly exothermic reactions safely and efficiently.
Reactivity and Functional Group Transformations of 5 Bromothiophene 2 Carboxaldehyde Oxime
Reactions Involving the Oxime Functionality
The oxime group (-CH=N-OH) is a reactive functional group that can undergo oxidation, reduction, and hydrolysis, providing pathways to various nitrogen-containing compounds.
The oxidation of aldoximes, such as 5-Bromothiophene-2-carboxaldehyde oxime, is a well-established method for the generation of highly reactive nitrile oxides. These intermediates are not typically isolated but are generated in situ and trapped with various reagents, most notably in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like isoxazolines. researchgate.net
Commonly, hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (DIB), are employed as efficient oxidants for this transformation. organic-chemistry.orgarkat-usa.org The reaction is often conducted in a protic solvent like methanol (B129727) (MeOH), sometimes with a catalytic amount of a strong acid like trifluoroacetic acid (TFA), to facilitate the conversion. organic-chemistry.orgresearchgate.net The dropwise addition of the aldoxime to the reaction mixture can ensure its quantitative conversion to the nitrile oxide, which then reacts with a suitable dipolarophile present in the mixture. researchgate.net
The resulting 5-bromo-2-thienylnitrile oxide can be trapped with alkenes to yield 3-(5-bromo-2-thienyl)-2-isoxazolines, demonstrating a powerful method for constructing complex heterocyclic systems from the parent oxime. researchgate.net
Table 1: General Conditions for Oxidation of Aldoximes to Nitrile Oxides
| Oxidizing Agent | Solvent | Additive | Typical Product (after trapping) |
|---|---|---|---|
| Iodobenzene diacetate (DIB) | Methanol (MeOH) | Trifluoroacetic acid (TFA) | Isoxazolines / Isoxazoles |
| tert-Butyl hypoiodite (B1233010) (tBuOI) | Various organic solvents | None | Isoxazolines / Isoxazoles |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Base (e.g., Triethylamine) | Isoxazolines / Isoxazoles |
The reduction of the oxime functionality provides a direct route to primary amines. This transformation is crucial for synthesizing compounds like (5-bromothiophen-2-yl)methanamine, a valuable building block. Various reducing agents can accomplish this conversion, ranging from complex metal hydrides to catalytic hydrogenation.
Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for this purpose. Alternatively, sodium borohydride (B1222165) (NaBH₄) can be used, though its reactivity often needs to be enhanced by combination with additives or Lewis acids. For instance, a system of NaBH₄ combined with zirconium(IV) chloride (ZrCl₄) supported on alumina (B75360) (Al₂O₃) has been shown to rapidly and efficiently reduce various aldoximes to their corresponding amines under solvent-free conditions at room temperature. researchgate.net Other reported methods include the use of stannous chloride (SnCl₂) in ethanol (B145695) at reflux, which offers a cost-effective option for this one-pot reductive amination.
Table 2: Selected Reagent Systems for the Reduction of Oximes to Primary Amines
| Reagent System | Solvent | Conditions | Product |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Reflux | Primary Amine |
| Sodium borohydride (NaBH₄) / Zirconium(IV) chloride (ZrCl₄) / Alumina (Al₂O₃) | Solvent-free | Room Temperature | Primary Amine |
| Stannous chloride (SnCl₂) | Ethanol | Reflux | Primary Amine |
Oxime formation is a reversible process. Under appropriate conditions, typically involving aqueous acid, this compound can be hydrolyzed back to its parent aldehyde, 5-Bromothiophene-2-carboxaldehyde, and hydroxylamine (B1172632). This reaction is fundamental for deprotection strategies where the oxime group is used to temporarily mask a carbonyl functionality during a multi-step synthesis. The reaction is generally driven to completion by the removal of hydroxylamine or by using a large excess of water.
Transformations at the Bromine Substituent
The bromine atom at the 5-position of the thiophene (B33073) ring is a key site for synthetic modification, enabling the introduction of various substituents through substitution or cross-coupling reactions.
The bromine atom on the thiophene ring can be displaced by various nucleophiles in a process known as nucleophilic aromatic substitution (SₙAr). The reactivity of the C-Br bond towards nucleophilic attack is enhanced by the electron-withdrawing nature of the carboxaldehyde oxime group at the 2-position. This reaction typically proceeds through a stepwise addition-elimination mechanism. nih.gov
Common nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom. These reactions often require the presence of a base and are typically carried out in polar aprotic solvents like dimethylformamide (DMF). For example, reacting this compound with a nucleophile like pyrrolidine (B122466) would be expected to yield 5-(pyrrolidin-1-yl)thiophene-2-carboxaldehyde oxime.
The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are among the most powerful methods for forming new carbon-carbon bonds. jcu.edu.au The Suzuki-Miyaura reaction, in particular, is widely used to couple aryl halides with organoboron compounds. nih.govresearchgate.net
In a typical Suzuki-Miyaura coupling, this compound would be reacted with an aryl or vinyl boronic acid (or its ester equivalent) in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., potassium carbonate, potassium phosphate). nih.govmdpi.com This reaction allows for the synthesis of a diverse array of 5-aryl or 5-vinylthiophene-2-carboxaldehyde oxime derivatives, significantly expanding the molecular complexity and providing access to novel compound libraries. researchgate.net
Table 3: Typical Components for a Suzuki-Miyaura Cross-Coupling Reaction
| Component | Example | Role in Reaction |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyzes the C-C bond formation |
| Base | Potassium Carbonate (K₂CO₃) | Activates the organoboron reagent |
| Solvent | Toluene, 1,4-Dioxane/Water | Provides the reaction medium |
Condensation Reactions with this compound as a Reactant for Schiff Base Formation
Schiff base formation is a characteristic condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone. This reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine, also known as a Schiff base.
In the context of this compound, it is important to note that the oxime functional group (C=N-OH) does not typically undergo condensation reactions with amines to form Schiff bases. The nitrogen atom of the oxime is already part of a double bond with carbon and is bonded to a hydroxyl group, making it non-nucleophilic and not prone to the type of addition-elimination sequence seen in Schiff base formation. Therefore, direct condensation of this compound with primary amines to yield Schiff bases is not a standard or expected reaction pathway. The precursor, 5-Bromothiophene-2-carboxaldehyde, is the appropriate starting material for synthesizing Schiff bases.
Other Significant Reaction Pathways and Derivative Synthesis
This compound serves as a versatile intermediate for the synthesis of various thiophene derivatives through reactions involving both the oxime moiety and the bromo substituent. These transformations are crucial for creating more complex heterocyclic structures.
The oxime group can be oxidized to generate highly reactive nitrile oxides. These 1,3-dipoles are valuable intermediates in cycloaddition reactions, particularly for the synthesis of five-membered heterocyclic rings like isoxazoles and isoxazolines. researchgate.net Common oxidizing agents for this transformation include alkali hypohalites, N-bromosuccinimide (NBS) in dimethylformamide (DMF) followed by a base, and hypervalent iodine reagents such as iodobenzene diacetate (DIB). researchgate.netorganic-chemistry.org
Conversely, the oxime group can be reduced to the corresponding primary amine, yielding (5-bromothiophen-2-yl)methanamine. This transformation is a key step in producing amino-functionalized thiophenes. A variety of reducing agents can be employed, with systems like sodium borohydride in the presence of a Lewis acid such as zirconium(IV) chloride (ZrCl4) on a solid support like alumina being effective for the reduction of oximes to amines under mild, solvent-free conditions. researchgate.net
The bromine atom at the 5-position of the thiophene ring is susceptible to nucleophilic aromatic substitution and is also an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents onto the thiophene core. Nucleophilic substitution can occur with nucleophiles such as amines, thiols, or alkoxides, typically in the presence of a base.
More significantly, the C-Br bond is readily utilized in cross-coupling reactions like the Suzuki-Miyaura reaction. This powerful C-C bond-forming method involves the coupling of the bromothiophene derivative with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. nih.govresearchgate.net This pathway is highly efficient for the synthesis of 5-arylthiophene derivatives, and the reaction conditions are generally mild enough to be compatible with the oxime functional group. Similarly, other palladium-catalyzed reactions, such as the Heck reaction, could potentially be employed. thieme-connect.de
Below is a table summarizing these key reaction pathways for the synthesis of derivatives from this compound.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Oxidation of Oxime | Iodobenzene diacetate (DIB), cat. TFA, MeOH | Nitrile Oxide |
| Reduction of Oxime | NaBH₄/ZrCl₄/Al₂O₃, Solvent-free, RT | Primary Amine |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, Solvent/H₂O, 95°C | 5-Arylthiophene Oxime |
| Nucleophilic Substitution | Nucleophile (e.g., R-NH₂, R-SH), Base (e.g., K₂CO₃), DMF | 5-Substituted thiophene Oxime |
Advanced Synthetic Applications and Derivative Design
Development of Complex Heterocyclic Architectures Utilizing the Compound
The molecular framework of 5-bromothiophene-2-carboxaldehyde oxime makes it an ideal starting point for constructing more complex heterocyclic systems. The oxime functional group is a versatile reactant, capable of participating in various organic reactions such as cyclizations and rearrangements to form new molecular structures.
Researchers leverage these properties to synthesize a variety of heterocyclic compounds. For instance, the oxime group can be oxidized to generate nitrile oxides, which are valuable intermediates for creating isoxazole (B147169) rings. Conversely, reduction of the oxime yields amines, opening pathways to other nitrogen-containing heterocycles. Furthermore, the bromine atom on the thiophene (B33073) ring serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions allow for the attachment of diverse aryl or alkyl groups, significantly increasing molecular complexity and enabling the construction of elaborate, multi-ring systems.
| Reaction Type | Functional Group Involved | Resulting Structure/Intermediate |
| Oxidation | Oxime | Nitrile Oxides (precursors to isoxazoles) |
| Reduction | Oxime | Amines |
| Cyclization/Rearrangement | Oxime | Various complex heterocyclic molecules |
| Suzuki Cross-Coupling | Bromine Atom | Biaryl and complex substituted thiophenes |
Synthesis of Conjugated Systems for Optoelectronic Research
The inherent π-conjugated system of the thiophene ring makes this compound a valuable precursor for materials used in optoelectronics.
Donor-π-Acceptor (D-π-A) Chromophore Construction
In the design of organic chromophores for applications like dye-sensitized solar cells (DSSCs), the Donor-π-Acceptor (D-π-A) architecture is a key strategy for tuning the material's optical and electronic properties. In this framework, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. Thiophene rings are excellent π-bridges due to their electron-rich nature and rigid structure, which facilitates electron delocalization.
This compound serves as a foundational component for these chromophores. The thiophene ring acts as the π-spacer, while the bromine atom and the oxime group can be chemically modified. For example, the bromine atom can be replaced with a donor group via a Suzuki coupling reaction, and the oxime can be converted into an acceptor group, establishing the D-π-A configuration. This strategic modification allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing performance in electronic devices. rsc.orgnih.govresearchgate.net
Precursors for Organic Semiconductor and OLED Materials Research
Thiophene-based oligomers and polymers are cornerstone materials in the field of organic electronics, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The performance of these materials is highly dependent on the extent of π-conjugation and the ability of molecules to self-assemble into ordered structures.
This compound is a precursor for synthesizing these conjugated materials. The bromine atom is particularly important as it enables polymerization reactions, allowing for the creation of long, conjugated polymer chains. The oxime group can be modified to influence the material's solubility, morphology, and electronic properties. The development of such thiophene-based π-conjugated chromophores is a subject of ongoing research, with studies focusing on how the number and connectivity of thiophene units affect the material's absorption and luminescence behaviors for applications in organic luminescent devices. rsc.org
Role in Medicinal Chemistry Research as a Precursor to Bioactive Derivatives
The thiophene ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a common feature in many FDA-approved drugs and biologically active compounds. nih.gov Its presence can enhance a molecule's interaction with biological targets and improve its pharmacological properties. ontosight.ai
Synthesis of Novel Heterocyclic Rings for Pharmacological Exploration
The reactivity of this compound allows chemists to build a wide array of novel heterocyclic structures for pharmacological testing. Oximes are known intermediates in the synthesis of various pharmacologically important derivatives and are present in several FDA-approved drugs, including certain antibiotics. mdpi.comnih.gov By using the oxime and bromo-substituent as reaction points, researchers can generate libraries of new compounds. These compounds can then be screened for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, contributing to the discovery of new therapeutic leads. ontosight.ainih.gov
Development of Thiophene-Based Scaffolds for Drug Discovery Research
The 5-bromothiophene core of the compound is a versatile scaffold for drug discovery. nih.govacs.org The bromine atom allows for diversification of the molecule's structure through reactions like the Suzuki coupling, enabling the synthesis of a series of related compounds with different substituents. researchgate.net This approach is fundamental to structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its potency and selectivity for a specific biological target. Thiophene derivatives have been investigated for a wide range of therapeutic applications, including as antiviral agents, highlighting the broad potential of scaffolds derived from this compound in developing new medicines. acs.org
| Application Area | Key Structural Feature Utilized | Therapeutic Potential |
| Optoelectronics | Thiophene π-system, Bromine atom | Organic semiconductors, OLEDs, DSSCs |
| Medicinal Chemistry | Thiophene scaffold, Oxime group, Bromine atom | Anti-inflammatory, Anticancer, Antiviral, Antibacterial |
Generation of Other Functional Thiophene-Containing Scaffolds
The oxime group of this compound serves as a synthetic handle that can be readily transformed into other important functional groups, such as nitriles, amides, carboxylic acids, and esters. These transformations open avenues to a diverse range of 5-bromothiophene-2-substituted derivatives.
The dehydration of aldoximes is a classic and reliable method for the synthesis of nitriles. In the case of this compound, this conversion provides a direct route to 5-Bromothiophene-2-carbonitrile, a key building block in organic synthesis.
One documented method for this transformation involves treating this compound with a mixture of acetic acid and acetic anhydride. The reaction, when heated, facilitates the elimination of a water molecule from the oxime, yielding the corresponding nitrile. A specific procedure reports obtaining 5-Bromothiophene-2-carbonitrile in an 88% yield by heating the oxime with tetrahydrofuran, acetic acid, and acetic anhydride.
The conversion of aldoximes to nitriles can also be achieved under various other conditions, highlighting the versatility of this transformation. Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and various modern reagents developed for mild and efficient dehydration. nih.gov For instance, the use of 2,4,6-trichloro nih.govtandfonline.comnoaa.govtriazine (TCT) in N,N-dimethylformamide (DMF) at room temperature has been shown to convert aldoximes to nitriles in high yields. noaa.gov
The formation of amides from this compound is less direct. The Beckmann rearrangement is a well-known reaction of oximes; however, it behaves differently for aldoximes and ketoximes. tandfonline.comresearchgate.net While ketoximes rearrange to form amides, aldoximes, such as this compound, typically undergo rearrangement to form nitriles, especially under acidic conditions. tandfonline.comresearchgate.net The formation of an amide would necessitate a different synthetic strategy, potentially involving the hydrolysis of the corresponding nitrile (5-Bromothiophene-2-carbonitrile) to 5-Bromothiophene-2-carboxamide.
Table 1: Selected Methods for the Conversion of Aldoximes to Nitriles
| Reagent System | Conditions | Generality | Reference |
|---|---|---|---|
| Acetic Anhydride / Acetic Acid | Heating (e.g., 70°C) | Effective for various aldoximes | nih.gov |
| 2,4,6-Trichloro nih.govtandfonline.comnoaa.govtriazine (TCT) / DMF | Room Temperature | Mild, high yields for sensitive substrates | noaa.gov |
| N-(p-Toluenesulfonyl) Imidazole / DBU | Room Temperature | Mild and efficient | organic-chemistry.org |
| Phosphorus Pentachloride (PCl₅) | Varies | Classic reagent, can be harsh | researchgate.net |
The direct conversion of this compound to 5-Bromothiophene-2-carboxylic acid or its esters is not a standard transformation. The typical hydrolysis of oximes, particularly under acidic conditions, regenerates the parent aldehyde and hydroxylamine (B1172632). noaa.gov Therefore, a two-step approach is generally necessary to obtain the carboxylic acid or ester from the oxime.
First, the oxime would be hydrolyzed back to 5-Bromothiophene-2-carboxaldehyde. This can be achieved by heating the oxime in the presence of an inorganic acid. wikipedia.org Once the aldehyde is obtained, it can then be oxidized to the corresponding carboxylic acid, 5-Bromothiophene-2-carboxylic acid. Standard oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver(I) oxide (Ag₂O).
To form an ester, such as Methyl 5-bromothiophene-2-carboxylate, two main pathways can be followed from the intermediate aldehyde. The first involves the aforementioned oxidation to the carboxylic acid, followed by an esterification reaction (e.g., Fischer esterification with methanol (B129727) in the presence of an acid catalyst). Alternatively, direct oxidative esterification of the aldehyde can be performed.
A more direct, albeit less common, route for converting aldoximes to esters has been reported. This method involves the oxidative conversion of aromatic and aliphatic aldoximes into their corresponding carboxylic acid esters. tandfonline.comtandfonline.com The process utilizes a 30% hydrogen peroxide solution in the corresponding alcohol, catalyzed by 2-nitrobenzeneseleninic acid. tandfonline.comtandfonline.com This approach could potentially be applied to this compound to directly yield esters, bypassing the isolation of the intermediate aldehyde or carboxylic acid.
Table 2: Potential Pathways from Oxime to Carboxylic Acid and Ester
| Target Compound | Pathway | Step 1 | Reagents for Step 1 | Step 2 | Reagents for Step 2 |
|---|---|---|---|---|---|
| 5-Bromothiophene-2-carboxylic acid | Hydrolysis then Oxidation | Hydrolysis of oxime to aldehyde | Inorganic acid, heat | Oxidation of aldehyde | KMnO₄, Jones Reagent, or Ag₂O |
| Methyl 5-bromothiophene-2-carboxylate | Via Carboxylic Acid | Formation of carboxylic acid | As above | Esterification | Methanol, Acid Catalyst |
| Methyl 5-bromothiophene-2-carboxylate | Direct Oxidative Esterification | Oxidative conversion of oxime | H₂O₂, Methanol, 2-nitrobenzeneseleninic acid | - | - |
Computational Chemistry and Theoretical Investigations of 5 Bromothiophene 2 Carboxaldehyde Oxime and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a prominent computational method used to investigate the structural and electronic properties of thiophene (B33073) derivatives. nih.govresearchgate.net DFT calculations allow for the optimization of molecular geometries and provide valuable data on parameters like bond lengths and angles, which can be compared with experimental results from techniques like X-ray diffraction. semanticscholar.org For various thiophene derivatives, studies have utilized the B3LYP/6-31G(d,p) level of theory to perform these calculations, yielding insights into their fundamental characteristics. semanticscholar.orgnih.gov
The electronic properties of molecules are crucial for understanding their reactivity and stability. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org
DFT calculations have been employed to determine the FMO energies and HOMO-LUMO gaps for several derivatives of 5-bromothiophene. For instance, in a study of thiophene-2-carboxamide derivatives, the HOMO-LUMO gap for N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was calculated to be 5.031 eV. nih.gov Another study on thiophene-thiadiazole hybrids found FMO energy gaps ranging from 3.83 to 4.18 eV. nih.gov For a series of pentyl 5-arylthiophene-2-carboxylate derivatives synthesized from a 5-bromothiophene precursor, DFT calculations revealed varying levels of reactivity based on their HOMO-LUMO gaps. researchgate.net
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Selected Thiophene Derivatives Note: This interactive table is based on data reported for derivatives of 5-bromothiophene-2-carboxylic acid.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Stability/Reactivity |
|---|---|---|---|---|
| 10a | -6.63 | -1.53 | 5.10 | Most Stable |
| 5c | -6.17 | -2.23 | 3.94 | Most Reactive |
| 10c | -6.21 | -2.25 | 3.96 | Highly Reactive |
Data sourced from a computational study on thiophene-based derivatives. researchgate.net
These computational analyses demonstrate that substitutions on the thiophene ring significantly influence the electronic structure and reactivity of the molecule. researchgate.net
Theoretical calculations are instrumental in analyzing reaction pathways and understanding chemical mechanisms. The Suzuki cross-coupling reaction, a versatile method for forming carbon-carbon bonds, is frequently used to synthesize derivatives from precursors like 5-bromothiophene-2-carboxylic acid and 2-bromo-5-chlorothiophene. nih.govresearchgate.netsemanticscholar.org Computational studies can model the steps involved in such reactions, including oxidative addition, transmetallation, and reductive elimination, providing a molecular-level understanding of the process.
While specific DFT studies on the reaction pathways of 5-Bromothiophene-2-carboxaldehyde oxime are not extensively detailed in the available literature, the methodologies applied to its precursors and related derivatives are directly applicable. For example, understanding the mechanism of Suzuki coupling reactions for 5-bromothiophene-2-carboxylic acid helps in predicting the conditions and outcomes for synthesizing a wide array of thiophene-based compounds. nih.govmdpi.com
Molecular Modeling for Structure-Reactivity Relationships
Molecular modeling is a key approach to establishing relationships between a molecule's structure and its chemical reactivity or biological activity (Structure-Activity Relationship, SAR). By analyzing computed properties such as molecular electrostatic potentials and FMOs, researchers can predict how structural modifications will affect a compound's behavior. semanticscholar.org
In the study of novel thiophene-2-carboxamide derivatives, SAR analysis revealed that the presence of an electron-donating amino group enhanced antioxidant activity by increasing the resonating electrons on the thiophene ring. nih.gov Conversely, the introduction of a methoxy (B1213986) group was found to boost antibacterial activity, possibly by increasing the compound's hydrophilicity. nih.gov Such insights are crucial for the rational design of new compounds with desired properties. Computational tools can predict these properties, guiding synthetic efforts toward more potent and effective molecules. mdpi.com
Intermolecular Interactions and Complexation Studies (e.g., with metal ions in derivatives)
The ability of this compound and its derivatives to engage in intermolecular interactions is fundamental to their application, particularly in coordination chemistry and medicinal chemistry. Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. mdpi.comnih.gov
Studies on derivatives of 5-bromothiophene-2-carboxylic acid have used molecular docking to investigate their interactions with bacterial enzymes, providing a basis for their observed antibacterial activity. mdpi.com The binding affinity values obtained from these simulations help in identifying the most promising candidates for further development. mdpi.com
Furthermore, oxime groups are known to coordinate with metal ions. Research on the related compound 2-thiophenealdehyde oxime has shown that it forms complexes with iron(II). researchgate.net In these complexes, the oxime acts as a unidentate ligand, coordinating with the iron ion through its nitrogen atom, while the sulfur atom of the thiophene ring is not involved in coordination. researchgate.net It is presumed that these complexes have a six-coordinate trans-dihalogeno-structure. researchgate.net Such studies on complexation are vital for understanding the potential of these compounds in forming new metal-organic materials and metallodrugs.
Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 5-Bromothiophene-2-carboxaldehyde oxime, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to assign the chemical environment of each atom.
In ¹H NMR, the chemical shifts of the protons provide evidence for the compound's structure. The protons on the thiophene (B33073) ring are expected to appear as doublets in the aromatic region due to coupling with each other. A study on a similar compound, 2-carbaldehyde oxime-5-nitrothiophene, indicated that the thiophene ring protons have a lower chemical shift compared to the imine and hydroxyl protons. globalresearchonline.net The proton of the oxime group (-CH=NOH) and the hydroxyl proton (-OH) would also show distinct signals. The exact chemical shifts can be influenced by the solvent used.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a separate signal, including the two carbons of the thiophene ring bonded to hydrogen, the two carbons bonded to the bromine and the carboxaldehyde oxime group, and the carbon of the C=NOH group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values; actual shifts can vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H3 (Thiophene) | 7.0 - 7.3 (d) | 125 - 130 |
| H4 (Thiophene) | 7.4 - 7.7 (d) | 130 - 135 |
| CH=NOH | 8.0 - 8.5 (s) | 140 - 145 |
| N-OH | 10.0 - 11.5 (s, broad) | - |
| C2 (Thiophene) | - | 135 - 140 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
The presence of the hydroxyl (-OH) group of the oxime is typically indicated by a broad stretching band in the region of 3200-3600 cm⁻¹. researchgate.net The carbon-nitrogen double bond (C=N) of the oxime functional group gives rise to a stretching vibration around 1640-1680 cm⁻¹. researchgate.net The N-O stretch is often observed in the 900-960 cm⁻¹ region. researchgate.net
Vibrations associated with the thiophene ring are also prominent. C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. nii.ac.jp Ring stretching vibrations for the C=C bonds within the thiophene ring are generally found in the 1400-1600 cm⁻¹ region. globalresearchonline.net Additionally, C-H in-plane and out-of-plane bending vibrations provide further structural confirmation. nii.ac.jp It is also noteworthy that the E and Z isomers of oximes can often be distinguished by their unique FTIR spectra. monash.edu
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (oxime) | Stretch | 3200 - 3600 | Medium, Broad |
| C-H (thiophene) | Stretch | ~3100 | Medium to Weak |
| C=N (oxime) | Stretch | 1640 - 1680 | Medium |
| C=C (thiophene) | Ring Stretch | 1400 - 1600 | Medium to Strong |
| N-O (oxime) | Stretch | 900 - 960 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₅H₄BrNOS), the molecular weight is 206.06 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z values corresponding to this molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units.
The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for oximes can include the McLafferty rearrangement if an aliphatic chain is present. nih.gov For this specific compound, fragmentation may involve the loss of small neutral molecules or radicals such as OH, NO, or Br, as well as cleavage of the thiophene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule.
Thiophene and its derivatives are known to exhibit characteristic UV absorption bands. nii.ac.jp The spectrum of this compound is expected to show absorptions due to π → π* and potentially n → π* electronic transitions. The conjugated system, which includes the thiophene ring and the C=N double bond of the oxime, will be responsible for the main absorption bands. A study of a related nitrated thiophene oxime showed two main absorption peaks, one around 344-369 nm and another at 256-261 nm, which were attributed to π → π* transitions. globalresearchonline.net The presence of the bromine atom and the oxime group as substituents on the thiophene ring will influence the exact position (λmax) and intensity of these absorption bands.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Characterization
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is crucial for assessing the purity of synthesized this compound. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid, would be suitable for analysis. sielc.com The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is invaluable for confirming the identity of the compound. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides a mass spectrum for the peak. This allows for the unequivocal confirmation of the molecular weight of this compound, further verifying its identity and purity.
X-Ray Crystallography for Solid-State Molecular Geometry of Derivatives
While a specific crystal structure for this compound was not found in the surveyed literature, X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would be applied to single crystals of the compound or its derivatives to obtain precise measurements of bond lengths, bond angles, and torsion angles.
For derivatives of this compound, X-ray analysis would unambiguously determine the E/Z configuration of the oxime double bond. It would also reveal the planarity of the thiophene ring and its orientation relative to the oxime substituent. Data from similar oxime structures show typical bond lengths for the N–O bond to be in the range of 1.361–1.407 Å and the C=N bond to be between 1.264–1.286 Å. Such crystallographic studies provide fundamental insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the solid state.
Future Perspectives and Emerging Research Avenues
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on 5-Bromothiophene-2-carboxaldehyde oxime is expected to focus on developing more sustainable synthetic and derivatization protocols.
Current laboratory synthesis of this compound often involves the condensation of 5-bromothiophene-2-carbaldehyde (B154028) with hydroxylamine (B1172632) hydrochloride, a reaction that can be optimized using greener methodologies. nih.gov For instance, the use of natural acids, such as those found in citrus juices, or even mineral water, has been shown to effectively catalyze the formation of oximes from aryl aldehydes at room temperature, offering an economical and environmentally friendly alternative to traditional acid catalysts. researchgate.netvsnchem.com
Solvent-free and microwave-assisted techniques represent another promising frontier. Microwave irradiation, in particular, has been demonstrated to accelerate the synthesis of thiophene (B33073) derivatives and the conversion of aldehydes to oximes, often with higher yields and shorter reaction times compared to conventional heating. nih.govsmolecule.comnih.gov Mechanochemical methods, such as grinding reactants together in the absence of a solvent, have also proven effective for the synthesis of oximes and could be adapted for the production of this compound, further minimizing waste and energy usage. researchgate.net
The derivatization of this compound can also benefit from green chemistry principles. The bromine atom and the oxime group are both amenable to a variety of transformations. nih.gov Future work will likely explore catalytic derivatization reactions that proceed under mild conditions and with high atom economy, reducing the need for stoichiometric reagents and simplifying purification processes.
Table 1: Comparison of Conventional and Green Synthesis Approaches for Oximes
| Parameter | Conventional Methods | Green Chemistry Approaches |
| Catalyst | Mineral acids, pyridine | Natural acids, mineral water, solid catalysts (e.g., Bi2O3) |
| Solvent | Organic solvents | Water, solvent-free conditions |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, room temperature, grinding |
| Reaction Time | Often several hours | Minutes to a few hours |
| Waste Generation | Higher, due to solvents and byproducts | Lower, with potential for catalyst recycling |
Exploration of Novel Catalytic Applications
The inherent structural motifs of this compound—a sulfur-containing heterocycle and an oxime group—suggest its potential as a ligand or precursor for novel catalysts. The sulfur and nitrogen atoms can act as coordination sites for metal centers, opening the door to a range of catalytic applications.
While the direct catalytic activity of this compound has yet to be extensively explored, related thiophene-based ligands have shown promise in various catalytic systems. For example, chiral thiophene ligands have been successfully employed in copper-catalyzed asymmetric reactions. nih.gov Similarly, rhodium and iridium complexes with Schiff base ligands derived from thiophene-2-aldehyde have been investigated for their catalytic properties. frontiersin.org
Future research could focus on the synthesis of metal complexes of this compound and their evaluation in a variety of catalytic transformations, such as cross-coupling reactions. The bromine atom on the thiophene ring provides a handle for further functionalization, allowing for the tuning of the electronic and steric properties of the resulting metal complexes to optimize catalytic activity and selectivity. Oxime palladacycles, for instance, are a class of metallacycle catalysts that have demonstrated utility in Mizoroki-Heck and Suzuki-Miyaura coupling reactions. researchgate.net The development of analogous catalytic systems based on this compound could lead to new and efficient synthetic methodologies.
Integration with Flow Chemistry and Automated Synthesis Paradigms
The transition from batch to continuous flow synthesis is a significant trend in modern chemistry, offering advantages in terms of safety, scalability, and process control. The integration of this compound synthesis and derivatization into flow chemistry and automated platforms is a promising area for future investigation.
Continuous flow reactors have been identified as a viable option for the industrial-scale synthesis of this compound, enhancing yield and reproducibility while mitigating the risks associated with exothermic reactions. Future academic research is likely to explore the optimization of flow synthesis parameters, such as residence time, temperature, and reagent stoichiometry, to maximize efficiency and purity. The use of packed-bed reactors containing immobilized catalysts or reagents could further streamline the synthesis and purification processes.
Automated synthesis platforms, which combine robotics with flow chemistry, can enable the high-throughput synthesis and screening of derivatives of this compound. This would be particularly valuable for medicinal chemistry applications, where large libraries of compounds are often required for biological screening. By systematically varying the substituents on the thiophene ring or modifying the oxime group, researchers can rapidly generate a diverse range of analogues for structure-activity relationship (SAR) studies.
Advanced Material Science Exploitations Beyond Current Scope
Thiophene-based polymers are well-established as important materials in organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.org The unique combination of a brominated thiophene and an oxime functional group in this compound offers intriguing possibilities for the development of novel functional materials with tailored properties.
The bromine atom serves as a convenient point for polymerization through various cross-coupling reactions, such as Suzuki or Stille coupling. The oxime group, on the other hand, can be used to tune the electronic properties of the resulting polymer or to introduce specific functionalities. For example, an oxime-substituted thiophene has been used as an acceptor unit in a donor-acceptor polymer for organic solar cells, demonstrating the potential of this functional group to modulate the electronic characteristics of the material.
Beyond conjugated polymers, the derivatization of this compound could lead to the development of novel materials for other applications. For instance, the coordination of the oxime group to metal ions could be exploited to create metal-organic frameworks (MOFs) with interesting catalytic, sensing, or gas storage properties. The inherent polarity and hydrogen-bonding capabilities of the oxime group could also be utilized in the design of supramolecular materials and liquid crystals.
Synergistic Computational and Experimental Design for Targeted Synthesis and Application
The integration of computational chemistry with experimental synthesis and testing provides a powerful paradigm for the accelerated discovery and optimization of new molecules and materials. In the context of this compound, a synergistic computational and experimental approach can guide the targeted design of derivatives with specific properties.
Quantitative Structure-Activity Relationship (QSAR) studies on other series of thiophene derivatives have successfully identified key molecular descriptors that correlate with biological activity, such as anti-inflammatory or anti-HCV effects. at.ua Similar in silico screening and QSAR modeling could be applied to a virtual library of this compound derivatives to predict their potential as, for example, enzyme inhibitors or receptor modulators. These computational predictions can then be used to prioritize the synthesis of the most promising candidates, saving time and resources.
Molecular docking studies can provide insights into the binding modes of this compound derivatives with biological targets, helping to rationalize observed activities and guide the design of more potent analogues. For material science applications, computational modeling can be used to predict the electronic and optical properties of polymers derived from this compound, facilitating the in silico design of materials with desired characteristics for specific electronic devices. This iterative cycle of computational design, chemical synthesis, and experimental evaluation will be crucial for unlocking the full potential of this compound in a variety of scientific and technological fields.
Q & A
Basic Question
- Toxicity : Brominated thiophenes may release HBr under heat; use fume hoods and PPE (gloves, goggles) .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .
How is computational chemistry applied to predict the physicochemical properties of this compound?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
